1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2/c1-23-6-10(21-22-23)13(24)18-4-2-11-19-9-3-5-25-7-8(9)12(20-11)14(15,16)17/h6H,2-5,7H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHJWDINSZWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biological Activity
The compound 1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Triazole ring : Contributes to the biological activity through its ability to interact with various biological targets.
- Pyrano-pyrimidine moiety : Known for its role in enhancing the compound's solubility and bioavailability.
- Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:
- Cell Line Testing : In vitro assays demonstrated that triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound displayed an IC50 value of 0.39 µM against HCT116 (colon cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-methyl-N-(...) | MCF7 | 0.46 |
| 1-methyl-N-(...) | A549 | 26 |
| Related Triazole | HCT116 | 0.39 |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances their efficacy against a broad spectrum of microorganisms. Studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds structurally similar to the target molecule have demonstrated reduced levels of TNF-alpha and IL-6 in cellular models.
The biological activity of 1-methyl-N-(...) can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors may lead to altered signaling pathways that inhibit tumor growth or reduce inflammation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy. The synthesized compounds were screened against multiple cancer cell lines, revealing a correlation between structural features and biological activity.
Comparison with Similar Compounds
Structural Analogues of 1H-1,2,3-Triazole-4-Carboxamide Derivatives
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Role of Trifluoromethyl Groups :
- The trifluoromethyl (CF₃) group in the target compound and 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances metabolic stability and binding affinity to hydrophobic kinase pockets. However, replacing CF₃ with simpler groups (e.g., methyl in ZIPSEY ) reduces potency in anticancer assays.
Impact of Fused Pyrimidine Moieties: The pyrano[4,3-d]pyrimidine system in the target compound distinguishes it from simpler triazole derivatives like rufinamide . This fused ring system may confer selectivity toward kinases or epigenetic targets, as seen in related pyrimidine-containing drugs.
Linker and Amide Modifications: Ethyl linkers (target compound) versus hydroxypropan-2-yl (ZIPSEY ) or quinolin-2-yl (3o ) groups alter solubility and target engagement. For instance, the quinolin-2-yl group in 3o enhances interactions with β-catenin, improving glucose metabolism modulation .
Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
